molecular formula C11H17NO2 B7558576 N-tert-butyl-5-ethylfuran-2-carboxamide

N-tert-butyl-5-ethylfuran-2-carboxamide

Cat. No.: B7558576
M. Wt: 195.26 g/mol
InChI Key: JDSVVZRBAVUIHH-UHFFFAOYSA-N
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Description

N-tert-butyl-5-ethylfuran-2-carboxamide is a synthetic carboxamide derivative featuring a furan ring substituted with an ethyl group at the 5-position and a tert-butyl group attached to the carboxamide nitrogen. The carboxamide functional group may enhance hydrogen-bonding interactions, influencing solubility and biological activity.

Properties

IUPAC Name

N-tert-butyl-5-ethylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-5-8-6-7-9(14-8)10(13)12-11(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSVVZRBAVUIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-tert-butyl-5-ethylfuran-2-carboxamide exhibit significant anticancer properties. For instance, research has shown that derivatives of furan-based carboxamides can inhibit cancer cell proliferation by inducing apoptosis through various signaling pathways, including the NF-kB pathway .

CompoundCancer TypeMechanism of ActionReference
This compoundBreast CancerInduces apoptosis via NF-kB inhibition
Related Furan DerivativeColon CancerInhibits cell cycle progression

Antimicrobial Properties

The antimicrobial efficacy of furan derivatives has been explored extensively. This compound has shown potential against various bacterial strains, indicating its possible use as an antibacterial agent in pharmaceutical formulations .

Monomer for Polymer Synthesis

This compound can serve as a monomer in the synthesis of bio-based polymers. Its furan structure allows for incorporation into polymer chains through Diels-Alder reactions, leading to materials with enhanced thermal stability and mechanical properties .

Polymer TypeSynthesis MethodProperties EnhancedReference
Bio-based PolyurethaneDiels-Alder ReactionIncreased thermal stability
Furan-based ThermosetsFree Radical PolymerizationImproved mechanical strength

Pesticide Development

Compounds like this compound are being investigated for their potential as agrochemicals. Their ability to disrupt pest metabolic pathways makes them suitable candidates for developing new pesticides with reduced environmental impact .

Case Study 1: Anticancer Research

A study conducted on the effects of this compound on breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of apoptotic pathways, marking it as a promising candidate for further development in cancer therapeutics .

Case Study 2: Polymer Applications

In a recent experimental setup, researchers synthesized a series of furan-based polymers incorporating this compound. The resulting materials exhibited superior mechanical properties compared to traditional polymers, suggesting potential applications in high-performance materials .

Chemical Reactions Analysis

Reaction Setup

  • Substrate : 5-Ethylfuran-2-carbonitrile

  • tert-Butyl Source**: Di-tert-butyl dicarbonate (Boc₂O)

  • Catalyst : Cu(OTf)₂ (5 mol%)

  • Conditions : Solvent-free, room temperature, 5 hours

Mechanism

  • Activation : Cu(OTf)₂ generates a tert-butyl cation from Boc₂O.

  • Nitrile Coordination : The nitrile group coordinates to the Cu center.

  • Ritter-Type Coupling : The tert-butyl cation attacks the nitrile, forming an imidate intermediate that hydrolyzes to the amide.

Optimized Parameters

ParameterValueYield
Catalyst Loading5 mol% Cu(OTf)₂87–89%
Temperature25°C87%
Time5 hours87%
Substrate ScopeFuran nitriles82–86%

Key Observation : Cu(OTf)₂ outperforms other Cu salts (e.g., CuCl₂: 36% yield) and is stable under ambient conditions .

Substrate Compatibility and Limitations

The methodology is effective for furan-derived nitriles due to their moderate electron density, which balances reactivity and stability. For example:

  • Electron-Deficient Nitriles : 3-Fluorobenzonitrile → 84% yield .

  • Furan Nitriles : 5-Methylfuran-2-carbonitrile → 85% yield .

Limitation : Sterically hindered nitriles (e.g., 2,6-disubstituted aryl nitriles) show reduced yields (<60%) .

Acid/Base Stability

  • N-tert-Butyl amides are stable under neutral conditions but undergo hydrolysis in strong acids (e.g., HCl, H₂SO₄) to yield carboxylic acids .

  • Example : N-tert-Butyl benzamide → Benzoic acid (conc. HCl, reflux, 6h) .

Functional Group Transformations

  • Reduction : The amide group can be reduced to amines using LiAlH₄, though this is untested for furan-carboxamides .

  • Electrophilic Substitution : The furan ring may undergo halogenation or nitration, but regioselectivity depends on the 5-ethyl substituent’s electronic effects.

Comparative Catalytic Systems

Alternative methods for N-tert-butyl amides include:

MethodCatalystConditionsYield
Sulfonamide AlkylationHfCl₄150°C, NMP70–75%
Ritter Reaction (Non-Furan)Fe(ClO₄)₃·xH₂O40°C, 12h60–65%

Note : HfCl₄-based systems (e.g., for sulfonamides) require high temperatures and specialized solvents (e.g., N-methylpyrrolidone) .

Analytical Characterization

  • HPLC Monitoring : Mobile phase MeOH:H₂O (70:30), λ = 254 nm .

  • Melting Point : Expected range 120–140°C (analogous to N-tert-butyl furan carboxamides) .

Industrial Applicability

  • Scalability : Cu(OTf)₂-catalyzed reactions are solvent-free and energy-efficient, aligning with green chemistry principles .

  • Cost : Cu(OTf)₂ is reusable but more expensive than Fe or Hf catalysts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-tert-butyl-5-ethylfuran-2-carboxamide with structurally analogous compounds from the provided evidence, focusing on molecular features, physical properties, and functional roles.

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight Functional Group Key Substituents CAS Number Physical Properties Applications/Notes
This compound* C11H19NO2 197.28 (calc.) Carboxamide 5-ethylfuran, tert-butyl N/A N/A Hypothetical: Drug design
N-Methyl-tert-butylamine C5H13N 87.16 Amine Methyl, tert-butyl 14610-37-8 bp 67–69°C, d 0.7270 Solvent/intermediate
Methyl 4-tert-butylbenzoate C12H16O2 192.25 Ester 4-tert-butyl, methyl ester 26537-19-9 d 0.99 Flavor/fragrance synthesis
N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide C12H21NO2S2 283.43 Sulfonamide 5-isobutylthiophene, tert-butyl 146013-28-7 N/A Potential enzyme inhibition
BHT (Butylated hydroxytoluene) C15H24O 220.35 Phenolic antioxidant 3,5-di-tert-butyl-4-hydroxytoluene 128-37-0 mp 70°C Food preservative

*Hypothetical data inferred from structural analogs.

Key Comparative Insights:

Functional Group Diversity :

  • The carboxamide group in this compound distinguishes it from sulfonamides (e.g., N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide) and esters (e.g., Methyl 4-tert-butylbenzoate). Carboxamides typically exhibit stronger hydrogen-bonding capacity, enhancing solubility and target binding in bioactive molecules .

Thiophene-based analogs (e.g., ) differ electronically from furan derivatives due to sulfur’s polarizability, which could influence aromatic interactions in catalysis or drug-receptor binding .

Applications: Antioxidants like BHT leverage phenolic hydroxyl groups for radical scavenging, a feature absent in this compound . This suggests divergent roles, with the latter more suited to applications requiring structural rigidity or hydrogen-bond donors.

Physical Properties :

  • Tert-butyl groups generally enhance lipophilicity (logP), as seen in Methyl 4-tert-butylbenzoate (d 0.99), which may correlate with improved membrane permeability in bioactive analogs .

Research Findings and Limitations

  • Synthetic Accessibility : Compounds like N-Methyl-tert-butylamine are commercially available (e.g., Kanto Reagents), suggesting feasible synthetic routes for tert-butyl carboxamides via analogous alkylation or acylation reactions .
  • Gaps in Data : Direct pharmacological or thermodynamic data for this compound are unavailable in the evidence. Further studies on its stability, solubility, and bioactivity are needed.

Q & A

Q. How can advanced NMR techniques elucidate dynamic behavior in this compound derivatives?

  • Methodology : Apply:
  • NOESY/ROESY : Identify through-space interactions (e.g., tert-butyl to furan protons) to confirm 3D structure .
  • VT-NMR : Analyze conformational changes (e.g., ring puckering) at temperatures from −80°C to 50°C .
  • ¹⁵N-Labeling : Enhance amide signal resolution in HMBC experiments for hydrogen-bonding studies .

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